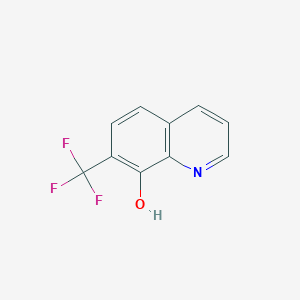

7-(Trifluoromethyl)quinolin-8-ol

説明

Structure

3D Structure

特性

分子式 |

C10H6F3NO |

|---|---|

分子量 |

213.16 g/mol |

IUPAC名 |

7-(trifluoromethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-4-3-6-2-1-5-14-8(6)9(7)15/h1-5,15H |

InChIキー |

WFJZHTCFMJRPKG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C(C=C2)C(F)(F)F)O)N=C1 |

製品の起源 |

United States |

Synthetic Methodologies for 7 Trifluoromethyl Quinolin 8 Ol and Its Precursors

Strategies for Quinoline (B57606) Core Synthesis

The foundational structure of 7-(trifluoromethyl)quinolin-8-ol is the quinoline ring system. Several classic named reactions in organic chemistry provide access to this bicyclic heterocycle. The successful synthesis of the target molecule via these routes is contingent on the use of starting materials that already bear the requisite trifluoromethyl and hydroxyl (or a precursor) functionalities at the correct positions on the aniline (B41778) or related precursor.

Skraup-Doebner-Von Miller Variations for Trifluoromethylated Anilines

The Skraup-Doebner-von Miller reaction and its variations are cornerstone methods for quinoline synthesis, typically involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.orgnih.goviipseries.org For the synthesis of 7-(trifluoromethyl)quinolin-8-ol, a plausible precursor would be 2-amino-4-(trifluoromethyl)phenol (B112647).

In a typical Skraup synthesis, the aniline derivative is heated with glycerol (B35011), a dehydrating agent such as sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.net The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. A modification of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones directly. nih.gov

A proposed Skraup reaction for the synthesis of 7-(trifluoromethyl)quinolin-8-ol would involve the reaction of 2-amino-4-(trifluoromethyl)phenol with glycerol in the presence of an acid and an oxidizing agent. The reaction proceeds through the initial formation of acrolein from glycerol, followed by a conjugate addition of the amino group of the phenol to the acrolein. Subsequent acid-catalyzed cyclization and dehydrogenation would then yield the desired 7-(trifluoromethyl)quinolin-8-ol. One documented synthesis of 8-hydroxyquinoline (B1678124) from o-aminophenol utilizes o-nitrophenol as the oxidizing agent in an acetic acid and hydrochloric acid aqueous solution. researchgate.net This suggests a similar approach could be viable for the trifluoromethylated analogue.

| Reactants | Reagents/Catalysts | Conditions | Product | Yield | Reference |

| 2-Amino-4-(trifluoromethyl)phenol, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Heating | 7-(Trifluoromethyl)quinolin-8-ol | Not reported | wikipedia.orgresearchgate.net |

| o-Aminophenol, o-Nitrophenol, Acrolein | Acetic acid, HCl | 90-100 °C, 5 h | 8-Hydroxyquinoline | 136% (based on o-aminophenol) | researchgate.net |

Friedländer Condensation Approaches

The Friedländer synthesis offers an alternative and often milder route to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. alfa-chemistry.com

To apply this method for the synthesis of 7-(trifluoromethyl)quinolin-8-ol, a suitable starting material would be a 2-amino-4-(trifluoromethyl)benzoyl derivative or a related compound. For instance, the condensation of a 2-amino-4-(trifluoromethyl)benzaldehyde with a simple ketone like acetone, in the presence of a catalyst, could theoretically lead to the desired quinoline structure. The reaction mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Compound | Catalyst | Product | Reference |

| 2-Aminobenzaldehyde | Ketone (e.g., acetone) | Acid or Base | Substituted Quinoline | alfa-chemistry.comwikipedia.org |

| 2-Amino-4-(trifluoromethyl)benzaldehyde | Acetaldehyde | Acid or Base (proposed) | 7-(Trifluoromethyl)quinolin-8-ol | N/A |

Other Cyclization Routes Involving Fluorinated Precursors

Beyond the classic named reactions, other cyclization strategies utilizing fluorinated building blocks can be envisioned. For example, intramolecular cyclization of suitably functionalized fluorinated precursors can be a powerful tool. While specific examples leading directly to 7-(trifluoromethyl)quinolin-8-ol are scarce, related syntheses of fluorinated heterocycles highlight the feasibility of such approaches.

Regioselective Introduction of the Trifluoromethyl Group

An alternative and increasingly popular strategy for the synthesis of fluorinated molecules is the late-stage introduction of the trifluoromethyl group onto a pre-formed molecular scaffold. This approach avoids the often-challenging synthesis of fluorinated starting materials. For the synthesis of 7-(trifluoromethyl)quinolin-8-ol, this would involve the direct trifluoromethylation of quinolin-8-ol. The key challenge in this approach is achieving regioselectivity, specifically targeting the C7 position of the quinoline ring.

Trifluoromethylation Reagents and Reaction Conditions

A variety of reagents have been developed for the introduction of the trifluoromethyl group, each with its own reactivity profile and reaction requirements. These can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylating agents.

Electrophilic Trifluoromethylating Reagents:

Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), that act as electrophilic sources of the CF₃ group. They are known to trifluoromethylate a range of nucleophiles under mild conditions. researchgate.net

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which also serve as electrophilic trifluoromethylating agents.

Radical Trifluoromethylating Reagents:

Trifluoroiodomethane (CF₃I): In the presence of a radical initiator (e.g., light or a transition metal catalyst), CF₃I can generate the trifluoromethyl radical.

Sodium trifluoromethanesulfinate (Langlois' reagent): This reagent, in combination with an oxidant, is a common source of the trifluoromethyl radical.

The choice of reagent and reaction conditions is crucial for achieving the desired trifluoromethylation. Factors such as the solvent, temperature, and the presence of additives can significantly influence the outcome of the reaction.

Catalyst Systems for Selective C-CF₃ Bond Formation

Achieving regioselectivity in the direct C-H trifluoromethylation of a molecule like quinolin-8-ol is a significant synthetic challenge. The electronic properties of the quinoline ring and the directing effect of the hydroxyl group at the 8-position will influence the position of trifluoromethylation. Research has shown that the functionalization of 8-substituted quinolines can be directed to either the C5 or C7 position. For instance, a metal-free method for the regioselective halogenation of 8-substituted quinolines at the C5 and C7 positions has been developed using trihaloisocyanuric acids. researchgate.net

While direct C7-trifluoromethylation of quinolin-8-ol is not extensively documented, studies on related systems provide valuable insights. For example, a copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline (B160924) derivatives has been reported. rsc.org This suggests that the nature of the directing group at the 8-position (amino vs. hydroxyl) and the choice of catalyst are critical for controlling the regioselectivity.

Further research into catalyst systems, potentially involving transition metals like copper or palladium, could lead to the development of a selective C7-trifluoromethylation of quinolin-8-ol. The use of directing groups or specific ligand designs could be employed to favor the formation of the C-CF₃ bond at the desired position.

| Substrate | Reagent | Catalyst/Conditions | Product | Selectivity | Reference |

| 8-Aminoquinoline derivatives | Togni's reagent, TMSCF₃ | Copper catalyst | 5-Trifluoromethyl-8-aminoquinoline derivatives | C5 selective | rsc.org |

| 8-Substituted quinolines | Trihaloisocyanuric acids | Metal-free | C5- and C7-halogenated quinolines | C5/C7 selective | researchgate.net |

| Quinolin-8-ol | Electrophilic CF₃⁺ source (e.g., Togni's reagent) | Transition metal catalyst (proposed) | 7-(Trifluoromethyl)quinolin-8-ol | C7 selective (hypothetical) | N/A |

Functional Group Interconversions Leading to the 8-ol Moiety

The formation of the 8-hydroxyl group on the 7-(trifluoromethyl)quinoline scaffold is typically not a direct hydroxylation but rather a conversion from other functional groups strategically placed at the 8-position. The two primary precursors for this transformation are 8-aminoquinolines and quinoline-8-sulfonic acids.

Established methods for introducing a hydroxyl group onto the 8-position of a quinoline ring can be adapted from a suitable 7-(trifluoromethyl)quinoline precursor.

Diazotization of 8-Amino-7-(trifluoromethyl)quinoline: A common and effective method involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. nih.govnih.gov This process would begin with the synthesis of 8-amino-7-(trifluoromethyl)quinoline. The synthesis of 8-aminoquinolines can be achieved by the reduction of the corresponding 8-nitroquinoline. The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro isomers, which then require separation. The reduction of the nitro group is often accomplished using reagents like tin powder in the presence of hydrochloric acid.

Once the 8-amino-7-(trifluoromethyl)quinoline precursor is obtained, it undergoes diazotization, typically using sodium nitrite in an acidic aqueous solution (e.g., with NaHSO₃/H₂O) at low temperatures. nih.govnih.gov The resulting diazonium salt is unstable and is subsequently hydrolyzed by heating the aqueous solution, which liberates nitrogen gas and forms the desired 8-hydroxyl group.

Alkali Fusion of 7-(Trifluoromethyl)quinoline-8-sulfonic acid: An alternative industrial-scale pathway is the alkali fusion of a quinoline-8-sulfonic acid. nih.govprepchem.com This route begins with the sulfonation of 7-(trifluoromethyl)quinoline. The quinoline is treated with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid (-SO₃H) group at the 8-position. researchgate.net

The resulting 7-(trifluoromethyl)quinoline-8-sulfonic acid is then subjected to alkali fusion. researchgate.net This harsh but effective reaction involves heating the sulfonic acid with a strong base, such as sodium hydroxide, at high temperatures (e.g., 180-190°C) and pressure in an autoclave. researchgate.net This process displaces the sulfonic acid group and replaces it with a hydroxyl group. Following the fusion, the reaction mixture is neutralized to precipitate the 7-(trifluoromethyl)quinolin-8-ol product.

In multi-step syntheses involving 8-hydroxyquinolines, the phenolic hydroxyl group is often reactive and can interfere with subsequent chemical transformations at other positions on the quinoline ring. Therefore, it is common practice to temporarily "protect" this group with a chemical moiety that is inert to the reaction conditions and can be easily removed later.

Tosyl Group: The tosyl (Ts) group is a widely used protecting group for hydroxyl functions. In the synthesis of substituted 8-hydroxyquinolines, the 8-hydroxyl group can be converted to a tosyloxy group (-OTs). rsc.org This strategy is particularly useful when performing nucleophilic substitution reactions at other positions, such as the 4-position. The tosyl group can be cleaved under specific conditions to regenerate the hydroxyl group once the desired modifications are complete. rsc.org

Benzyl Group: The benzyl (Bn) group is another common protecting group for alcohols and phenols. It is often employed during carbon-carbon bond-forming reactions, such as the Suzuki cross-coupling, to modify the quinoline skeleton. nih.govnih.gov The 8-hydroxyl group is converted to a benzyl ether (-OBn). The benzyl group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) to restore the 8-ol moiety. nih.gov

Other Protecting Groups: Depending on the specific synthetic route and the reagents involved, other protecting groups for phenols may be employed. For instance, the methoxymethyl (MOM) group has been used to protect the 8-hydroxyl function during reactions such as reductive cyclization. nih.gov The selection of an appropriate protecting group is crucial and depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of 7-(trifluoromethyl)quinolin-8-ol and its precursors relies on effective purification methods to remove byproducts, unreacted starting materials, and reagents.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. Crude products, including synthetic intermediates and the final 7-(trifluoromethyl)quinolin-8-ol, are often purified by recrystallization from a suitable solvent or solvent mixture. Ethanol is a commonly mentioned solvent for recrystallizing 8-hydroxyquinoline derivatives. rsc.org The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel). It is particularly useful for purifying non-crystalline products or for separating mixtures of closely related compounds. uef.fi For example, intermediates in the synthesis of 8-hydroxyquinoline derivatives have been purified by silica gel column chromatography using solvent systems like hexane-acetone.

Precipitation via pH Adjustment: The phenolic nature of 8-hydroxyquinolines allows for purification by precipitation. The compound can be dissolved in an acidic solution and then precipitated by carefully adjusting the pH with a base to a neutral or slightly alkaline value (e.g., pH 7-7.2). google.com This technique is effective for separating the product from non-acidic or non-basic impurities.

Sublimation: For compounds with a suitable vapor pressure, sublimation under reduced pressure can be an excellent method for obtaining a highly pure product. google.com This technique involves heating the solid under vacuum, causing it to transition directly into the gas phase, and then allowing it to condense back into a pure solid on a cold surface, leaving non-volatile impurities behind.

Coordination Chemistry of 7 Trifluoromethyl Quinolin 8 Ol As a Ligand

Fundamental Principles of Quinolinol-Metal Complexation

The coordination of 7-(Trifluoromethyl)quinolin-8-ol with metal ions is fundamentally governed by the principles that apply to its parent compound, 8-hydroxyquinoline (B1678124) (oxine). 8-Hydroxyquinoline is a well-established chelating agent, known for its ability to form stable complexes with a wide array of metal ions. mdpi.comacs.orgrroij.com The key to its chelating ability lies in the proximate arrangement of the hydroxyl group at the 8-position and the nitrogen atom within the quinoline (B57606) ring. rroij.com

Upon complexation, the phenolic proton of the hydroxyl group is displaced, and the resulting anionic oxygen atom, along with the nitrogen atom of the quinoline ring, coordinates to the metal ion. This dual coordination creates a stable five-membered chelate ring, a structural motif that significantly enhances the stability of the resulting metal complex. This phenomenon is known as the chelate effect. mdpi.comacs.org The 7-(Trifluoromethyl)quinolin-8-ol ligand is a monoprotic, bidentate agent, meaning it donates one proton and binds to the metal ion at two points. scirp.org

The introduction of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is expected to influence the electronic properties of the ligand and, consequently, its complexation behavior. The -CF3 group is a strong electron-withdrawing group. This electronic perturbation can affect the basicity of the coordinating nitrogen atom and the acidity of the hydroxyl proton, thereby modulating the stability and reactivity of the metal complexes formed.

Chelation Modes and Binding Affinity Studies

The manner in which 7-(Trifluoromethyl)quinolin-8-ol binds to a central metal ion is crucial for determining the geometry and stability of the resulting coordination complex.

Monodentate vs. Bidentate Coordination

While it is theoretically possible for 7-(Trifluoromethyl)quinolin-8-ol to act as a monodentate ligand, coordinating through either the nitrogen or the deprotonated oxygen atom, its strong preference is for bidentate chelation. rroij.comscirp.org The formation of a stable five-membered chelate ring through simultaneous coordination of both the nitrogen and the phenolate (B1203915) oxygen is energetically highly favorable. This bidentate coordination is the predominant mode of binding for 8-hydroxyquinoline and its derivatives. mdpi.comscirp.org

In the vast majority of its metal complexes, 8-hydroxyquinoline and its substituted analogs act as bidentate ligands, leading to the formation of complexes with stoichiometries such as ML2 and ML3, where M is a metal ion and L is the quinolinol ligand. rroij.comscirp.org For instance, copper(II) often forms square planar complexes of the type [Cu(L)2], while cobalt(II) can form octahedral complexes such as [Co(L)2(H2O)2]. scirp.org

Thermodynamic Aspects of Complex Formation

The thermodynamic stability of metal complexes with 7-(Trifluoromethyl)quinolin-8-ol is a measure of the extent of complex formation at equilibrium. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand.

Studies on analogous 5-(p-aminophenylazo)-8-hydroxyquinoline have shown that the formation of its metal complexes is spontaneous, endothermic, and entropically favorable. nih.gov The stability constants for divalent metal ions were found to follow the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. nih.gov It is reasonable to expect a similar trend for complexes of 7-(Trifluoromethyl)quinolin-8-ol.

Interactive Table: Stability Constants of Divalent Metal Complexes with 5-(p-aminophenylazo)-8-hydroxyquinoline in 30% (v/v) DMF-water at 30°C nih.gov

| Metal Ion | log K1 | log K2 |

| Mn²⁺ | 7.85 | 6.80 |

| Co²⁺ | 8.20 | 7.15 |

| Ni²⁺ | 8.55 | 7.50 |

| Cu²⁺ | 9.50 | 8.45 |

Kinetic Stability of Metal Complexes

The kinetic stability of a metal complex refers to its resistance to ligand substitution reactions. While thermodynamic stability is an equilibrium property, kinetic stability is concerned with the rates of reaction. A complex can be thermodynamically stable but kinetically labile, meaning it rapidly exchanges its ligands.

The kinetic stability of metal complexes of 7-(Trifluoromethyl)quinolin-8-ol is expected to be high due to the chelate effect. The bidentate nature of the ligand means that for the complex to dissociate, both donor atoms must detach from the metal center. This process is generally slower than the dissociation of a monodentate ligand.

Factors that influence the kinetic stability include the size and geometry of the chelate ring, the nature of the metal ion, and steric hindrance around the coordination site. The five-membered chelate ring formed by 8-hydroxyquinoline derivatives is known to be particularly stable.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 7-(Trifluoromethyl)quinolin-8-ol can be achieved through various established methods.

Transition Metal Complexes (e.g., d-block elements)

Transition metal complexes of 8-hydroxyquinoline and its derivatives are readily synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group. scirp.orgrsc.org

For example, copper(II) complexes of halogen and nitro derivatives of 8-hydroxyquinoline have been prepared by reacting the ligand with a copper(II) salt in a solvent like DMF. mdpi.com Similarly, cobalt(II) complexes have been synthesized by treating the ligand with a cobalt(II) salt in a mixture of ethanol, water, and pyridine (B92270) under solvothermal conditions. rsc.org Zinc(II) complexes have also been synthesized using similar methodologies. rsc.orgrsc.org

The general synthetic procedure involves dissolving the ligand in a suitable solvent, followed by the addition of a solution of the metal salt. The reaction mixture is often stirred, sometimes with heating, to promote complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

The characterization of these complexes is typically performed using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and shifts in the C=N and C-O stretching frequencies are indicative of complex formation. mdpi.comscirp.org

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to determine the stoichiometry of the complex in solution. scirp.orgscirp.org

Elemental Analysis: This analysis determines the elemental composition of the complex, which helps in confirming its stoichiometry. rsc.org

Interactive Table: Examples of Synthesized Transition Metal Complexes with Substituted 8-Hydroxyquinolines

| Complex | Ligand | Metal Ion | Synthetic Method | Characterization | Reference |

| [Cu(ClBrQ)₂] | 5-chloro-7-bromo-8-hydroxyquinoline | Cu(II) | Reaction in DMF | IR, Elemental Analysis, X-ray | mdpi.com |

| [Co(BrQ)₂(C₅H₅N)₂] | 5-bromo-8-hydroxyquinoline | Co(II) | Solvothermal in ethanol/water/pyridine | IR, Elemental Analysis, X-ray, ESI-MS | rsc.org |

| [Zn(DQ)₂] | Substituted 8-hydroxyquinoline | Zn(II) | Reaction with 1,10-phenanthroline | Multiple techniques | rsc.org |

Note: Q represents the 8-quinolinolate anion. This table presents examples with analogous ligands due to the lack of specific data for 7-(Trifluoromethyl)quinolin-8-ol.

Main Group Metal Complexes

While specific research on the main group metal complexes of 7-(trifluoromethyl)quinolin-8-ol is not extensively documented, the coordination behavior can be inferred from the well-known chemistry of 8-hydroxyquinoline and its other halogenated derivatives with these metals. Main group metals such as aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺) readily form stable complexes with 8-hydroxyquinoline, typically resulting in tris-chelated complexes of the formula M(C₉H₆NO)₃. A notable example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a material widely used in organic light-emitting diodes (OLEDs).

The strong electron-withdrawing nature of the trifluoromethyl group in 7-(trifluoromethyl)quinolin-8-ol is expected to decrease the electron density on the quinoline ring system, including the nitrogen and oxygen donor atoms. This reduction in electron density would likely lead to a decrease in the basicity of the ligand. Consequently, the stability of the resulting main group metal complexes may be lower compared to those formed with unsubstituted 8-hydroxyquinoline. However, the increased lipophilicity imparted by the -CF3 group could enhance the solubility of these complexes in non-polar organic solvents.

The general reaction for the formation of a tris-chelated main group metal complex with 7-(trifluoromethyl)quinolin-8-ol can be represented as:

M³⁺ + 3 C₁₀H₆F₃NO → M(C₁₀H₅F₃NO)₃ + 3 H⁺

where M represents a trivalent main group metal. The coordination geometry around the metal center in these complexes is anticipated to be octahedral.

Lanthanide and Actinide Complexes

The coordination chemistry of 7-(trifluoromethyl)quinolin-8-ol with f-block elements, namely lanthanides and actinides, is an area of interest for applications in luminescence and nuclear material separation. 8-Hydroxyquinoline and its derivatives are known to form complexes with lanthanide ions (Ln³⁺), often exhibiting characteristic luminescence properties.

For lanthanide complexes, the trifluoromethyl group is expected to influence the photophysical properties of the resulting complexes. The electron-withdrawing -CF3 group can affect the energy levels of the ligand's molecular orbitals, which in turn can influence the efficiency of the energy transfer process from the ligand to the lanthanide ion (the "antenna effect"). This could potentially lead to enhanced or quenched luminescence depending on the specific lanthanide ion and the resulting electronic structure. The stoichiometry of these complexes can vary, but often involves three or four ligand molecules per metal ion, with the coordination sphere being completed by solvent molecules or other co-ligands.

In the context of actinide chemistry, ligands based on 8-hydroxyquinoline have been explored for the selective extraction and separation of actinides from nuclear waste streams. The selectivity of a ligand for a particular metal ion is governed by a combination of factors including the "hard and soft acids and bases" (HSAB) principle, chelate ring size, and steric effects. The hard oxygen and borderline nitrogen donor atoms of 8-hydroxyquinoline derivatives make them suitable for coordinating with hard actinide ions like UO₂²⁺ (uranyl) and Th⁴⁺. The introduction of a trifluoromethyl group could enhance the selectivity of the ligand for certain actinides by modifying its electronic and steric profile, potentially leading to more efficient separation processes.

Influence of Trifluoromethyl Group on Ligand Properties and Coordination Geometry

The trifluoromethyl group is a unique substituent that exerts a powerful influence on the properties of the quinoline ring and its coordination behavior.

The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. wikipedia.orgmdpi.com This property has a profound impact on the electronic structure of 7-(trifluoromethyl)quinolin-8-ol and its metal complexes.

Reduced Basicity: The strong inductive effect of the -CF3 group withdraws electron density from the entire quinoline ring system. This decreases the electron density on both the nitrogen and the phenolate oxygen atoms, making the ligand less basic compared to unsubstituted 8-hydroxyquinoline. A lower basicity generally translates to weaker metal-ligand bonds and potentially lower formation constants for the complexes.

Modified Redox Potentials: The electron-withdrawing nature of the -CF3 group can also influence the redox properties of the metal complexes. It can make the metal center more difficult to oxidize, which can be a desirable feature in certain applications, such as catalysis.

Influence on Photophysical Properties: In luminescent complexes, particularly with lanthanides, the electronic effects of the -CF3 group can modulate the energy of the ligand's triplet state. For efficient energy transfer to the lanthanide ion, the triplet state energy of the ligand should be appropriately matched with the emissive energy level of the metal ion. The -CF3 group provides a tool to fine-tune this energy level.

While the trifluoromethyl group is not exceptionally large, its placement at the 7-position, adjacent to the chelating oxygen atom, can introduce a degree of steric hindrance.

Coordination Geometry: The steric bulk of the -CF3 group may influence the packing of the ligands around a metal center. In tris-chelated octahedral complexes, it could lead to distortions from ideal geometry. For larger metal ions, such as those in the lanthanide and actinide series, this steric effect might be less pronounced.

Kinetic Stability: The steric hindrance offered by the -CF3 group can enhance the kinetic stability of the metal complexes by shielding the metal center from attack by incoming ligands or solvent molecules. This can be advantageous in applications where robust complexes are required.

Rational Ligand Design Principles for Specific Metal Ion Selectivity

The design of ligands for the selective recognition and separation of specific metal ions is a major goal in coordination chemistry. scielo.org.zaunm.edu The principles of rational ligand design involve the careful selection of donor atoms, the chelate ring size, and the electronic and steric properties of the ligand framework to achieve the desired selectivity.

Tuning Electronic Properties: The use of electron-donating or electron-withdrawing substituents is a key strategy in tuning the electronic properties of a ligand. mdpi.com The trifluoromethyl group in 7-(trifluoromethyl)quinolin-8-ol serves as a powerful electron-withdrawing substituent. By systematically varying the electronic nature of substituents on the quinoline ring, the affinity of the ligand for different metal ions can be modulated. For instance, to enhance the binding to harder metal ions, one might use more electron-donating groups to increase the basicity of the donor atoms. Conversely, for achieving selectivity among similar metal ions, subtle electronic tuning with groups like -CF3 can be effective.

Exploiting Steric Effects: The size and shape of the ligand can be tailored to selectively bind metal ions based on their ionic radii. acs.org The steric hindrance introduced by the -CF3 group can be a tool for discriminating between metal ions of different sizes. A bulkier substituent might favor coordination with larger metal ions that can accommodate the steric demands of the ligand.

Preorganization: An important principle in ligand design is preorganization, where the ligand is synthesized in a conformation that is already suited for binding a specific metal ion. This minimizes the entropic penalty upon complexation and leads to higher stability and selectivity. While the -CF3 group itself does not enforce a rigid conformation, its steric and electronic influence can be a component of a more complex preorganized ligand architecture.

Spectroscopic Interrogation and Structural Elucidation of 7 Trifluoromethyl Quinolin 8 Ol Derivatives and Metal Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous determination of molecular structures in solution. For 7-(trifluoromethyl)quinolin-8-ol and its analogs, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into their atomic connectivity and spatial arrangement.

1H, 13C, 19F NMR for Structural Confirmation

The primary confirmation of the molecular structure of 7-(trifluoromethyl)quinolin-8-ol and its derivatives is achieved through 1H, 13C, and 19F NMR spectroscopy. The chemical shifts (δ) in the 1H NMR spectrum are indicative of the electronic environment of the protons in the quinoline (B57606) ring system. For instance, in a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the proton chemical shifts are observed in specific regions that help in their assignment. researchgate.net The hydroxyl proton of the 8-ol group typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The 13C NMR spectrum provides information about the carbon skeleton. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled 13C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxyl group. For comparison, in 2,8-bis(trifluoromethyl)quinolin-4-ol, the 13C NMR spectral data is well-documented. nih.gov

19F NMR spectroscopy is particularly informative for compounds containing the trifluoromethyl group. A single resonance is typically observed for the CF3 group, and its chemical shift provides insights into the electronic environment around this substituent.

Table 1: Representative NMR Data for Quinoline Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|---|

| 1H | 8-Hydroxyquinoline (B1678124) | 8.783 (H-2), 8.148 (H-4), 7.453 (H-5), 7.330 (H-6), 7.191 (H-7) | d, d, m, d, d | J(H2,H4)=1.6, J(H4,H5)=8.3, J(H5,H6)=8.3, J(H6,H7)=1.2, J(H5,H7)=7.6 | chemicalbook.com |

| 13C | 4-amino-2-methyl-8-(trifluoromethyl)quinoline | 160.9 (C5), 159.8 (C2) | - | - | researchgate.net |

| 19F | 7-(Trifluoromethyl)quinolin-8-ol | Not explicitly found in search results | s | - | |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

To establish unambiguous assignments of proton and carbon signals and to determine the connectivity between atoms, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) coupling networks within the molecule, confirming the arrangement of protons on the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is crucial for determining the conformation of the molecule and the relative orientation of substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

While specific 2D NMR data for 7-(trifluoromethyl)quinolin-8-ol were not found in the initial search, the application of these techniques is standard practice for the structural elucidation of complex organic molecules.

Paramagnetic NMR Studies of Metal Complexes

When 7-(trifluoromethyl)quinolin-8-ol acts as a ligand to form complexes with paramagnetic metal ions, the NMR spectra of the resulting complexes are significantly altered. The presence of the unpaired electron(s) on the metal center causes large shifts and broadening of the NMR signals of the ligand. These paramagnetic shifts provide valuable information about the electronic structure of the metal complex and the distribution of spin density across the ligand framework. The study of metal complexes of other 8-hydroxyquinoline derivatives has shown that NMR can be used to investigate their solution behavior. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and analyzing the bonding within a molecule. mdpi.com

In the FT-IR spectrum of 7-(trifluoromethyl)quinolin-8-ol, characteristic absorption bands are expected for the O-H, C-F, C=N, and C=C stretching vibrations. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the range of 1000-1400 cm⁻¹. ias.ac.in The C=N and C=C stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For instance, the C-CF3 stretching vibration in 7-amino-4-trifluoromethyl coumarin (B35378) has been observed in both FT-IR and FT-Raman spectra. ias.ac.in

Upon complexation with a metal ion, shifts in the vibrational frequencies of the ligand can be observed. For example, the coordination of the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to a metal center would lead to changes in the C=N and C-O stretching frequencies, respectively. This provides evidence for the coordination mode of the ligand.

Table 2: Characteristic Vibrational Frequencies for Quinoline Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound | Reference |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3453 | FT-IR | 7-amino-4-trifluoromethyl coumarin | ias.ac.in |

| N-H Symmetric Stretch | 3366 | FT-IR | 7-amino-4-trifluoromethyl coumarin | ias.ac.in |

| C=C/C=N Stretch | 1663, 1630, 1617, 1454, 1413, 1361 | FT-Raman | 7-amino-4-trifluoromethyl coumarin | ias.ac.in |

| C-CF3 Stretch | 1272 | FT-IR | 7-amino-4-trifluoromethyl coumarin | ias.ac.in |

| C-CF3 Stretch | 1274 | FT-Raman | 7-amino-4-trifluoromethyl coumarin | ias.ac.in |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and are sensitive to changes in the electronic structure upon substitution or complexation.

Elucidation of Electronic Transitions

The UV-Vis absorption spectrum of 7-(trifluoromethyl)quinolin-8-ol is expected to exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the quinoline chromophore. The position and intensity of these bands are influenced by the substituents on the quinoline ring. The trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption maxima. Studies on other substituted quinolines, such as 5,7-dibromo-8-hydroxy quinoline, have shown that the electronic transitions can be assigned based on the symmetry of the molecule. asianpubs.orgresearchgate.net

Upon complexation with metal ions, significant changes in the UV-Vis spectrum are often observed. These changes can include shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the molar absorptivity. These spectral changes are indicative of the formation of a metal-ligand complex and can be used to study the stoichiometry and stability of the complex in solution. researchgate.net

Fluorescence spectroscopy can provide further information about the excited state properties of 7-(trifluoromethyl)quinolin-8-ol and its metal complexes. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular environment and can be used to probe interactions with other molecules or metal ions. For many 8-hydroxyquinoline derivatives, complexation with metal ions can either enhance or quench their fluorescence, a phenomenon that has been exploited for the development of fluorescent sensors.

Table 3: Electronic Absorption Data for Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxy quinoline | Ethanol, Methanol, Water | Not specified | ¹A' → ¹A' | asianpubs.org |

Luminescence Properties of Metal Chelates for Material Science Applications

The investigation into the luminescence properties of metal chelates derived from 8-hydroxyquinoline (oxine) and its substituted analogues is a significant area of research in material science, particularly for the development of Organic Light-Emitting Diodes (OLEDs). The introduction of a trifluoromethyl (-CF3) group, as seen in 7-(trifluoromethyl)quinolin-8-ol, is a common strategy to modify the electronic and photophysical properties of organic ligands and their metal complexes. The strong electron-withdrawing nature of the -CF3 group can enhance the electron transport capabilities, improve volatility for vacuum deposition processes, and increase the photostability and luminescence efficiency of the resulting materials. nih.gov

X-ray Crystallography for Solid-State Structure Determination

A search of the published scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of the free ligand, 7-(trifluoromethyl)quinolin-8-ol. Therefore, detailed crystallographic data, including unit cell parameters, space group, and specific intramolecular bond distances and angles for this specific compound in the solid state, are not available. For comparison, related structures such as 7-bromoquinolin-8-ol (B152725) have been characterized, revealing a planar ring system. irb.hrresearchgate.net

Similarly, there is a lack of published crystal structures for metal complexes formed with 7-(trifluoromethyl)quinolin-8-ol in the surveyed literature. The chelation of this ligand with a metal ion, such as Al³⁺ or Zn²⁺, would be expected to result in complexes with defined coordination geometries (e.g., octahedral for a tris-chelate complex). Crystallographic analysis would be essential to confirm the coordination geometry, the conformation of the ligand upon binding, and the precise nature of the metal-ligand bonds.

Supramolecular interactions are non-covalent forces, including hydrogen bonding, π–π stacking, and van der Waals forces, that dictate how molecules are arranged in the crystalline state. These interactions are critical in determining the physical properties of the material. In the absence of single-crystal X-ray diffraction data for 7-(trifluoromethyl)quinolin-8-ol or its metal complexes, a definitive analysis of the supramolecular interactions is not possible.

Based on the structure, one could anticipate potential intermolecular interactions. The hydroxyl group (-OH) and the quinoline nitrogen atom can act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of chains or dimeric structures. The aromatic quinoline ring system could participate in π–π stacking interactions, while the trifluoromethyl group could engage in fluorine-based non-covalent interactions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's molecular weight and formula, and providing structural information through the analysis of fragmentation patterns.

The molecular formula of 7-(trifluoromethyl)quinolin-8-ol is C₁₀H₆F₃NO. This corresponds to a theoretical monoisotopic mass of 213.0401 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this elemental composition with high accuracy.

While no specific experimental mass spectra for 7-(trifluoromethyl)quinolin-8-ol have been published, the fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of quinoline derivatives. The molecular ion peak (M⁺˙) at m/z 213 would be expected to be prominent. Key fragmentation pathways for quinoline itself involve the loss of HCN (27 mass units). Therefore, a significant fragment ion for 7-(trifluoromethyl)quinolin-8-ol might be observed corresponding to the loss of HCN. Other likely fragmentations would include the loss of a fluorine atom, a CF₂ group, or the entire CF₃ group from the molecular ion.

Theoretical and Computational Investigations on 7 Trifluoromethyl Quinolin 8 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. These methods have become indispensable in chemical research for their predictive accuracy. nih.gov

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. aps.org It is favored for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems, including quinoline (B57606) derivatives. nih.govscirp.org DFT calculations focus on the electron density to determine the energy and properties of a molecule, providing insights into its reactivity and stability. aps.org

For quinoline-based systems, DFT, often using the B3LYP functional, is applied to calculate fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orguobaghdad.edu.iq The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In studies of related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT has been successfully used to determine these electronic properties, which are foundational for understanding the molecule's behavior in chemical reactions. uobaghdad.edu.iqresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Trifluoromethyl-Quinoline Analog

This table presents data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline as an illustrative example of typical values obtained for this class of compounds.

| Parameter | Calculated Value (Hartree) | Significance |

|---|---|---|

| E-HOMO | -0.1337 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E-LUMO | -0.0980 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔH) | 0.0357 | Indicates chemical reactivity and stability. |

Data sourced from a study on a related quinoline derivative. researchgate.net

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are used to find the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. By minimizing the molecule's energy, the most stable conformation can be identified. scirp.org

For 7-(Trifluoromethyl)quinolin-8-ol, geometry optimization would be the first step in any computational analysis. Using a suitable basis set, such as 6-311G(d,p), the calculation adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy structure. uobaghdad.edu.iq This optimized geometry is essential as it serves as the foundation for all subsequent property calculations, including vibrational frequencies and spectroscopic parameters. scirp.org

Table 2: Representative Optimized Geometric Parameters for a Quinoline Ring System

This table shows typical bond lengths and angles for a quinoline structure, illustrating the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | N1-C9 | ~1.38 Å |

| Bond Angle | C2-N1-C9 | ~117.5° |

| Bond Angle | C5-C10-C4 | ~120.1° |

Values are representative of a generalized quinoline system.

Quantum chemical calculations are highly effective at predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental results to confirm molecular structures and understand electronic transitions.

NMR Chemical Shifts: Theoretical NMR chemical shifts for 7-(Trifluoromethyl)quinolin-8-ol can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts (δ) relative to a standard, such as Tetramethylsilane (TMS). researchgate.net Studies on analogous compounds have shown excellent correlation between calculated and experimental ¹H and ¹³C NMR spectra, which aids in the precise assignment of signals. researchgate.netnih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. researchgate.net This method provides information on the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions (e.g., n→π* or π→π*). researchgate.net For 8-hydroxyquinoline (B1678124) derivatives, the spectra are characterized by absorptions in the UV region, which are influenced by the solvent and substituents on the quinoline ring. researchgate.netresearchgate.net The calculated spectra for 7-(Trifluoromethyl)quinolin-8-ol would help elucidate how the trifluoromethyl group influences its electronic properties.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Trifluoromethyl-Quinoline Analog

This table presents data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline as an illustrative example.

| Spectroscopy | Parameter | Experimental Value | Calculated Value |

|---|---|---|---|

| ¹³C NMR | C5 Chemical Shift (ppm) | 160.9 | 161.9 |

| UV-Vis | λmax (nm) | 386 | Not specified |

Data sourced from a study on a related quinoline derivative. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational dynamics and intermolecular interactions. researchgate.netnih.gov

The 8-hydroxyquinoline scaffold is a well-known bidentate chelating agent, capable of binding to various metal ions through its hydroxyl oxygen and quinolinic nitrogen atoms. nih.govscirp.org MD simulations are instrumental in studying the dynamics of the complexation between 7-(Trifluoromethyl)quinolin-8-ol and metal ions like Cu(II) or Fe(III). mdpi.comnih.gov

These simulations can elucidate the step-by-step mechanism of binding, the stability of the resulting metal complex, and the influence of the solvent. mdpi.com By calculating the binding free energy, MD simulations can quantify the strength of the ligand-metal interaction. nih.gov This information is critical, as the biological activity and material properties of many quinoline derivatives are directly related to their ability to form stable metal complexes. nih.govmdpi.com Studies on similar 8-hydroxyquinoline derivatives have used MD to gain insights into their interactions with metalloproteins and to understand the structural basis for their selective toxicity against cancer cells. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that a molecule is more reactive and less stable. In the context of 7-(Trifluoromethyl)quinolin-8-ol, the presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 7-position and the electron-donating hydroxyl (-OH) group at the 8-position on the quinoline ring significantly influences the electronic distribution and, consequently, the FMO energies.

Table 1: Predicted Frontier Molecular Orbital Characteristics of 7-(Trifluoromethyl)quinolin-8-ol based on Analogous Compounds

| Molecular Orbital | Predicted Energy Level | Implication for Reactivity |

| HOMO | Raised by -OH group | Potential for nucleophilic character |

| LUMO | Significantly lowered by -CF3 group | Enhanced electrophilic character |

| HOMO-LUMO Gap (ΔE) | Expected to be relatively small | Increased chemical reactivity |

This table is a predictive representation based on established principles of FMO theory and data from related quinoline derivatives.

Prediction of Non-covalent Interactions and Supramolecular Assembly Motifs

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions, which are crucial for crystal engineering and the design of materials with specific properties. For 7-(Trifluoromethyl)quinolin-8-ol, several types of non-covalent interactions are predicted to play a significant role in its supramolecular assembly.

Hydrogen Bonding: The hydroxyl group at the C8 position is a potent hydrogen bond donor. It can form strong intramolecular hydrogen bonds with the nitrogen atom of the quinoline ring, a feature commonly observed in 8-hydroxyquinoline derivatives. researchgate.net Additionally, it can participate in intermolecular hydrogen bonding with acceptor atoms on neighboring molecules, such as the oxygen of the hydroxyl group or the fluorine atoms of the trifluoromethyl group.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group can act as halogen bond acceptors. While fluorine is the least polarizable halogen, it can still participate in these interactions, particularly with strong electron-donating sites on adjacent molecules.

π-π Stacking: The planar aromatic quinoline ring system facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, are a significant driving force in the packing of aromatic molecules. nih.gov The substitution pattern can influence the geometry of this stacking, leading to either face-to-face or offset arrangements. Studies on other quinoline derivatives have highlighted the importance of π-π stacking in their crystal structures. nih.govrsc.org

Table 2: Predicted Non-covalent Interactions and Their Role in the Supramolecular Assembly of 7-(Trifluoromethyl)quinolin-8-ol

| Type of Interaction | Participating Groups | Predicted Role in Supramolecular Assembly |

| Intramolecular Hydrogen Bond | -OH (donor), Quinoline-N (acceptor) | Planarization of the molecule, influencing crystal packing |

| Intermolecular Hydrogen Bond | -OH (donor), -OH/-CF3 (acceptor) | Formation of chains or sheets in the crystal lattice |

| Halogen Bonding | -CF3 (acceptor), Electron-rich sites | Directional interactions contributing to crystal packing |

| π-π Stacking | Quinoline aromatic system | Stabilization of the crystal structure through aromatic interactions |

| C-H···π Interactions | Aromatic C-H, Quinoline π-system | Further stabilization of the three-dimensional network |

This table outlines the predicted non-covalent interactions based on the molecular structure and findings from similar compounds.

Chemical Reactivity and Mechanistic Elucidation Involving 7 Trifluoromethyl Quinolin 8 Ol

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced in the pyridine (B92270) ring (positions 2, 3, and 4). Consequently, electrophilic attack preferentially occurs on the benzene (B151609) ring (positions 5, 6, 7, and 8). reddit.com

In the case of 7-(trifluoromethyl)quinolin-8-ol, the reactivity is further modulated by the substituents on the benzene ring. The hydroxyl group (-OH) at C-8 is a powerful activating group and is ortho, para-directing. The trifluoromethyl group (-CF3) at C-7 is a strong deactivating group due to its inductive electron-withdrawing effect. mdpi.com

The directing effects of the hydroxyl group are dominant, guiding incoming electrophiles primarily to the ortho position (C-7) and the para position (C-5). However, since the C-7 position is already substituted with the trifluoromethyl group, electrophilic substitution is strongly directed to the C-5 position. Theoretical studies on the parent compound, 8-hydroxyquinoline (B1678124), support that electrophilic substitution is most likely to occur at the C-7 and C-5 positions. orientjchem.orgresearchgate.net In this derivative, the C-5 position is the most probable site for reactions such as nitration, halogenation, and sulfonation.

For example, the Mannich reaction, an electrophilic substitution, is known to proceed at the C-7 position of quinolin-8-ol, highlighting the reactivity of this site when unsubstituted. irb.hr Similarly, the Betti reaction, involving an aldehyde and an amine, has been demonstrated on quinolin-8-ol to introduce a substituent at the C-7 position. buchler-gmbh.comgoogle.com These findings underscore the inherent reactivity of the benzene ring, which in 7-(trifluoromethyl)quinolin-8-ol, is channeled to the C-5 position.

| Reaction Type | Predicted Position of Attack | Influencing Factors |

| Nitration | C-5 | Activating -OH at C-8; Deactivating -CF3 at C-7 |

| Halogenation | C-5 | Strong directing effect of the -OH group |

| Friedel-Crafts Acylation | C-5 | Steric hindrance and electronic deactivation may require harsh conditions |

Nucleophilic Reactions at the Quinoline Nitrogen or Carbon Centers

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles, such as alkyl halides, to form quaternary quinolinium salts.

The carbon atoms of the pyridine ring are electron-deficient and can be susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. This reactivity is enhanced if a good leaving group is present at these positions. While 7-(trifluoromethyl)quinolin-8-ol itself does not have such a leaving group, related chloro-substituted quinolines readily undergo nucleophilic substitution. mdpi.comresearchgate.net For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the chloro group at C-4 can be displaced by various nucleophiles, including hydrazines and amines. mdpi.comresearchgate.net This suggests that if 7-(trifluoromethyl)quinolin-8-ol were converted to a derivative with a leaving group on the pyridine ring, it would likely undergo similar nucleophilic substitution reactions.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is a key site of reactivity. Its acidic proton can be removed by a base, forming a phenoxide ion which is a potent nucleophile. researchgate.net

The hydroxyl group can readily undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically proceed via the nucleophilic phenoxide intermediate.

Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) or other alkylating agents in the presence of a base (e.g., sodium hydride, potassium carbonate) yields the corresponding 8-alkoxy derivative.

Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) results in the formation of 8-acyloxy esters. This reaction is also commonly used as a method to protect the hydroxyl group during other synthetic transformations. nih.gov

A study on the reaction of 8-hydroxyquinoline with pentafluoropyridine (B1199360) in the presence of a base resulted in the formation of 8-(perfluoropyridin-4-yloxy)quinoline, a nucleophilic aromatic substitution where the 8-hydroxyquinoline acts as the nucleophile. researchgate.net

| Reaction | Reagents | Product Type | Reference |

| O-Arylation | Pentafluoropyridine, NaHCO3, CH3CN | Aryl ether | researchgate.net |

| O-Alkylation | Alkyl halide, Base | Alkyl ether | General Phenol Reactivity |

| O-Acylation | Acyl chloride, Base | Ester | General Phenol Reactivity |

The phenolic ring of 8-hydroxyquinoline derivatives can be susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of quinone-type structures or ring-opening products, although this reactivity is less controlled. The hydroxyl group itself is not typically reduced. The quinoline ring system can be reduced under various conditions, for example, catalytic hydrogenation can reduce the pyridine ring selectively.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. researchgate.net It is generally inert to many reaction conditions, which is a primary reason for its incorporation into bioactive molecules. mdpi.com

Transformations of the -CF3 group are challenging and require specific and often harsh reaction conditions.

Defluorination/Hydrolysis: Complete hydrolysis of an aromatic -CF3 group to a carboxylic acid (-COOH) is extremely difficult and rarely achieved without disrupting the rest of the molecule.

Nucleophilic Attack: While the trifluoromethyl group itself is not a site for nucleophilic attack, its strong electron-withdrawing nature can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), though this is more relevant for rings without strongly activating groups like the hydroxyl in 7-(trifluoromethyl)quinolin-8-ol.

Radical Reactions: Certain radical-based methods can be used to functionalize C-F bonds, but these are highly specialized reactions.

The primary role of the trifluoromethyl group in the reactivity of 7-(trifluoromethyl)quinolin-8-ol is electronic. It deactivates the benzene ring towards electrophilic attack and influences the acidity of the nearby hydroxyl group. Direct chemical transformation of the -CF3 group itself is not a common or facile process.

Mechanistic Studies of Catalytic Transformations Mediated by 7-(Trifluoromethyl)quinolin-8-ol Metal Complexes

Proposed Reaction Pathways and Intermediates

Currently, there is no published research that proposes specific reaction pathways or identifies intermediates for catalytic transformations involving metal complexes of 7-(trifluoromethyl)quinolin-8-ol. Mechanistic elucidation in organometallic catalysis typically involves a combination of experimental techniques, such as spectroscopy (NMR, IR, etc.) and X-ray crystallography, alongside computational studies to map out the energetic landscape of a catalytic cycle. Such comprehensive studies for this particular class of complexes have not been documented.

In broader studies of catalysts, lanthanide-organic complexes, for example, have been shown to participate in hydroboration of carbonyls, where the oxophilic nature of the lanthanide ion facilitates carbonyl coordination and activation. nih.gov It is conceivable that metal complexes of 7-(trifluoromethyl)quinolin-8-ol could operate through similar principles in relevant reactions, but this remains unverified.

Kinetic Isotope Effects and Activation Energy Profiling

Detailed kinetic studies, including the determination of kinetic isotope effects (KIEs) and activation energy profiles, are crucial for understanding the rate-determining steps and the nature of transition states in a catalytic reaction. There is a significant lack of this data for catalytic systems employing 7-(trifluoromethyl)quinolin-8-ol metal complexes.

General principles of catalysis indicate that understanding the activation energy is key to evaluating a catalyst's efficiency. For instance, studies on metal-organic frameworks have demonstrated that cooperative effects within the catalyst structure can lead to a lower activation energy for reactions like the cycloaddition of CO2 to epoxides. usf.edu However, no such specific data is available for the title compound.

While the parent compound, 8-hydroxyquinoline, and its various derivatives are known to form stable complexes with a range of metal ions and have been explored in diverse applications, from anticancer agents to corrosion inhibitors, the specific catalytic mechanisms of the 7-trifluoromethyl derivative remain an open area of research. nih.govscirp.org The electronic modifications imparted by the trifluoromethyl group undoubtedly play a role in the potential catalytic activity, but the precise nature of this influence awaits detailed investigation.

Applications of 7 Trifluoromethyl Quinolin 8 Ol and Its Metal Complexes in Catalysis and Materials Science

Homogeneous Catalysis

Metal complexes derived from 7-(trifluoromethyl)quinolin-8-ol are poised to be versatile catalysts in a range of homogeneous catalytic transformations. The strong σ-donating and π-accepting characteristics of the ligand, modulated by the trifluoromethyl group, allow for fine-tuning of the electronic environment around the metal center, which is crucial for catalytic activity and selectivity.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Asymmetric Catalysis)

While specific examples detailing the use of 7-(trifluoromethyl)quinolin-8-ol in cross-coupling reactions are still emerging, the broader class of 8-hydroxyquinoline (B1678124) ligands has shown promise. The trifluoromethyl group in the 7-position is expected to enhance the catalytic performance of the corresponding metal complexes in several ways. The electron-withdrawing nature of the CF3 group can increase the electrophilicity of the metal center, which may facilitate the reductive elimination step in cross-coupling cycles, a key step in the formation of the new carbon-carbon bond. nih.gov

In the realm of asymmetric catalysis, the C2-symmetrical nature of bidentate quinoline-based ligands is advantageous. While 7-(trifluoromethyl)quinolin-8-ol itself is not chiral, it can be incorporated into chiral ligand frameworks. The electronic influence of the trifluoromethyl group can impact the stereoselectivity of reactions by altering the geometry and electronic properties of the catalytic active species.

Table 1: Potential Effects of the Trifluoromethyl Group on Catalytic C-C Bond Formation

| Catalytic Parameter | Expected Influence of 7-(Trifluoromethyl) Substituent |

| Catalyst Stability | Increased thermal and oxidative stability |

| Lewis Acidity of Metal Center | Increased, potentially enhancing substrate activation |

| Reductive Elimination Rate | Potentially accelerated due to electron-deficient metal center |

| Solubility | Modified, allowing for use in a wider range of solvents |

Oxidation and Reduction Catalysis

The redox potential of the central metal ion in a complex is a critical factor in oxidation and reduction catalysis. The strongly electron-withdrawing trifluoromethyl group in 7-(trifluoromethyl)quinolin-8-ol can significantly modulate the redox properties of its metal complexes. nih.gov This modification can lead to catalysts with enhanced activity and selectivity for a variety of oxidation and reduction reactions. For instance, increasing the oxidative potential of a metal center can be beneficial for certain oxidation reactions. Conversely, for reductive processes, the electron-deficient nature of the metal center might be tuned to favor specific substrate reductions.

Metal complexes of 8-hydroxyquinoline have been investigated as catalysts for various oxidation reactions. The introduction of a trifluoromethyl group is anticipated to enhance the stability of the catalyst against oxidative degradation, leading to higher turnover numbers and a longer catalyst lifetime.

Polymerization Catalysis

Organometallic complexes are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. Aluminum complexes featuring quinoline-based ligands have demonstrated high catalytic activities for the ROP of ε-caprolactone. researchgate.netrsc.org The electronic properties of the ligand play a crucial role in the catalytic activity. The electron-withdrawing trifluoromethyl group in 7-(trifluoromethyl)quinolin-8-ol is expected to increase the Lewis acidity of the metal center (e.g., aluminum), which can enhance the rate of polymerization by more effective activation of the monomer.

Table 2: Predicted Influence of 7-(Trifluoromethyl)quinolin-8-ol on Ring-Opening Polymerization

| Polymerization Characteristic | Expected Effect of the Ligand |

| Initiation Rate | Increased due to enhanced Lewis acidity of the metal center |

| Polymer Molecular Weight | Potentially higher due to faster propagation relative to termination |

| Control over Polymerization | Potentially improved control over molecular weight distribution |

Heterogeneous Catalysis and Surface Modification

The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. 8-Hydroxyquinoline and its derivatives can be immobilized on various solid supports, such as silica, polymers, or metal-organic frameworks (MOFs), to create robust heterogeneous catalysts. uci.edugoogle.com The trifluoromethyl group in 7-(trifluoromethyl)quinolin-8-ol can enhance the thermal and chemical stability of the resulting heterogeneous catalyst, making it more suitable for industrial applications under demanding reaction conditions.

Furthermore, functionalized quinolines can be employed for the surface modification of materials to alter their chemical and physical properties. The unique properties of the trifluoromethyl group, such as its lipophilicity and low surface energy, can be harnessed to create surfaces with specific wetting or anti-fouling characteristics.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline are renowned for their strong luminescent properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs). scirp.org Tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic example of a highly efficient electroluminescent material. The introduction of a trifluoromethyl group at the 7-position of the quinoline (B57606) ring can significantly impact the photophysical properties of the resulting metal complexes.

Design of Emitters and Host Materials

The electron-withdrawing trifluoromethyl group can lead to a blue shift in the emission spectrum of the metal complex due to the lowering of the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org This property is particularly valuable for the development of blue-emitting materials, which are still a challenge in OLED technology. acs.orgnih.gov Moreover, the trifluoromethyl group can enhance the volatility and thermal stability of the complexes, which is beneficial for their deposition in thin films via vacuum sublimation, a common fabrication technique for OLEDs. noctiluca.eu

In addition to their role as emitters, trifluoromethylated organic compounds are also being explored as host materials in OLEDs. frontiersin.orgacs.org A host material needs to have a high triplet energy to effectively confine the excitons on the dopant emitter. The introduction of trifluoromethyl groups can increase the triplet energy of a molecule, making 7-(trifluoromethyl)quinolin-8-ol derivatives promising candidates for host materials in phosphorescent OLEDs (PhOLEDs).

Table 3: Anticipated Photophysical Properties of Metal Complexes of 7-(Trifluoromethyl)quinolin-8-ol

| Property | Expected Influence of the Trifluoromethyl Group |

| Emission Wavelength | Blue-shifted compared to non-fluorinated analogues |

| Quantum Yield | Potentially enhanced due to increased rigidity and reduced non-radiative decay |

| Thermal Stability | Increased, improving device lifetime |

| Electron Affinity | Increased, potentially improving electron injection and transport |

Photophysical Properties and Device Performance Enhancement

The 8-hydroxyquinoline (8-HQ) scaffold is renowned for its role in materials for organic light-emitting diodes (OLEDs), most famously embodied by tris(8-hydroxyquinolinato)aluminum (Alq3). The introduction of substituents onto the 8-HQ ring system, such as the trifluoromethyl group at the 7-position, is a key strategy for tuning the photophysical properties and, consequently, enhancing device performance. researchgate.net

The fundamental fluorescence of 8-hydroxyquinoline derivatives is often weak due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. rroij.comou.ac.lk However, upon chelation with a metal ion, this non-radiative decay pathway is blocked, leading to a significant enhancement in fluorescence emission. rroij.comou.ac.lk This increased rigidity and prevention of ESIPT are central to the utility of these complexes in emissive layers of OLEDs. rroij.com

Sensing Applications (Non-Biological)

The potent metal-chelating ability and responsive fluorescence of the 8-hydroxyquinoline core make it an ideal platform for developing chemosensors. rroij.comnih.govresearchgate.net The interaction between the target analyte and the sensor molecule triggers a measurable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). ou.ac.lk

Metal Ion Sensing in Environmental or Industrial Samples

Derivatives of 8-hydroxyquinoline are widely employed as fluorescent chemosensors for the detection of various metal ions that are significant in environmental and industrial contexts. rroij.comscispace.com The bidentate N,O-donor site of 8-HQ forms stable complexes with a wide array of metal ions, including Al³⁺, Zn²⁺, Fe²⁺, and Mg²⁺. rroij.comnih.govscispace.com

The sensing mechanism typically relies on chelation-enhanced fluorescence (CHEF). ou.ac.lk The free ligand, in this case, 7-(trifluoromethyl)quinolin-8-ol, may exhibit low fluorescence. Upon binding to a target metal ion, the formation of a rigid chelate structure restricts intramolecular vibrations and blocks the ESIPT quenching pathway, leading to a significant "turn-on" of fluorescence. rroij.comou.ac.lk This phenomenon allows for the sensitive and selective detection of specific metal ions.

For example, various 8-HQ-based sensors have demonstrated high selectivity for Zn²⁺, a metal ion relevant in both biological and environmental systems. researchgate.netacs.org One study reported a sensor that showed a significant fluorescence enhancement specifically with Zn²⁺, with a 1:2 binding ratio of Zn²⁺ to the ligand. acs.org Similarly, sensors for Al³⁺ have been developed with detection limits in the sub-micromolar range, suitable for analyzing soil extracts. rroij.comscispace.com The design of these sensors can be tailored to achieve high selectivity. For instance, a sensor developed for Fe(II) ions showed a distinct colorimetric change, facilitating its detection in aqueous solutions. ou.ac.lk The water solubility and sensitivity of such sensors are critical for practical applications in environmental monitoring. ou.ac.lk

Table 1: Examples of Metal Ion Sensing using 8-Hydroxyquinoline Derivatives

| Target Ion | Sensor Type | Sensing Principle | Key Finding |

|---|---|---|---|

| Zn²⁺ | Fluorescence | Chelation-Enhanced Fluorescence (CHEF) | Significant fluorescence enhancement upon binding. acs.org |

| Al³⁺ | Fluorescence | CHEF | Detection limit <10⁻⁷ M in weak acidic conditions. rroij.comscispace.com |

| Fe²⁺ | Colorimetric | Complex Formation | Remarkable colorimetric change in aqueous solution. ou.ac.lk |

Anion Sensing

While more commonly used for cation detection, the 8-hydroxyquinoline framework can also be adapted for anion sensing. nih.gov This is typically achieved by designing a receptor that can selectively bind with anions, often through hydrogen bonding interactions, and coupling this binding event to a change in the quinoline's optical properties. researchgate.net

The sensing of environmentally and industrially relevant anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) has been demonstrated using quinoline-based chemosensors. researchgate.net The mechanism for fluoride detection often involves the deprotonation of an N-H group on a side chain attached to the quinoline scaffold. researchgate.net The interaction of the highly basic fluoride ion with the proton of the N-H group leads to a color change, allowing for naked-eye detection. researchgate.net For example, a novel quinoline-based sensor, CQHC, demonstrated selective sensing of F⁻ ions through a deprotonation mechanism validated by NMR titration. researchgate.net The binding constant for F⁻ was found to be significantly higher than for other common anions like Cl⁻, Br⁻, and NO₃⁻, indicating good selectivity. researchgate.net

Precursors for Advanced Functional Materials

The ability of 7-(trifluoromethyl)quinolin-8-ol to act as a versatile chelating ligand allows it to serve as a precursor for a variety of advanced materials with tailored properties. By coordinating with metal centers, it can form extended structures like coordination polymers and Metal-Organic Frameworks (MOFs), or discrete molecular units for materials with specific magnetic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)